1-butyl-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-butyl-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” is a type of quinoxaline derivative . Quinoxalines are a class of N-heterocyclic compounds that are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . This specific compound is a donor-acceptor (D-A) type, containing a diaryl/heterocyclic amine segment and quinoxaline core as an electron donor and acceptor respectively .
Scientific Research Applications
Synthetic Chemistry and Ligand Design Pyrrolo[2,3-b]quinoxalines and their derivatives serve as crucial scaffolds in the design of rigid P-chiral phosphine ligands, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline. These ligands have shown significant promise in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating excellent enantioselectivities and high catalytic activities. This application is vital for the efficient preparation of chiral pharmaceutical ingredients, highlighting the importance of such compounds in synthetic organic chemistry and drug development (Imamoto et al., 2012).
Organometallic Chemistry and Catalysis Research involving aluminum and zinc complexes supported by pyrrole-based ligands, including those related to the quinoxaline structure, has indicated their utility in catalyzing the ring-opening polymerization of ε-caprolactone. This process is essential for producing biodegradable polymers, showcasing the compound's potential application in developing sustainable materials and chemical processes (Qiao et al., 2011).
Material Science and Electrochemical Applications The electropolymerization of quinoxaline derivatives to produce fluorescent polymers sensitive to metal cations illustrates the material science applications of pyrrolo[2,3-b]quinoxalines. Such polymers exhibit reversible electrochromic behavior and are selective towards Fe3+ ions, suggesting their use in sensor technology and electronic devices (Carbas et al., 2012).
Pharmaceutical Research Quinoxalines, including pyrrolo[2,3-b] derivatives, are integral in pharmaceutical research for their potential anticancer and antimicrobial activities. The synthesis and evaluation of these compounds as selective antitumor agents indicate their significance in developing new therapeutic strategies against various cancers (Nagarapua et al., 2012).
Properties
IUPAC Name |
1-butyl-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-2-3-10-22-17(19)16(26(23,24)14-9-6-11-25-14)15-18(22)21-13-8-5-4-7-12(13)20-15/h4-9,11H,2-3,10,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZSSAOQPKVHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.